molecular formula C15H21N3O3 B2723235 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-29-2

2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2723235
CAS No.: 1272756-29-2
M. Wt: 291.351
InChI Key: QADBXQLPSSQRRA-UHFFFAOYSA-N
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Description

The molecule “2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic compound. It contains a pyrido[3,2-b][1,4]oxazin-3-one ring, which is a type of heterocyclic compound. This ring is attached to a 2,6-dimethylmorpholin-4-yl group through an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic ring and the 2,6-dimethylmorpholin-4-yl group could impact its solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reducing Agents

One application in scientific research is in the realm of chemical synthesis, particularly in the creation of novel compounds with potential as reducing agents. For instance, compounds structurally related to 2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one have been explored for their reducing properties. The synthesis of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer), derived from similar morpholinyl compounds, demonstrates low toxicity and water solubility, indicating potential for biomedical applications (Gaudiano et al., 1993).

Catalytic Activities

Research on compounds with oxazinone and related structures has also focused on their catalytic activities, particularly in C-C coupling reactions. For example, [bis(oxazolinyl)pyrrole]palladium complexes, incorporating oxazoline ligands similar to those in the target molecule, have shown efficacy as catalysts in Heck- and Suzuki-type C-C coupling reactions, highlighting the versatility of these compounds in facilitating organic synthesis (Mazet & Gade, 2003).

Molecular Docking and Pharmacological Potential

Moreover, derivatives of pyrido[1,2-a]pyrimidin-4-one, a core structure related to the query compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Although the direct compound wasn't studied, this suggests a broader interest in the pharmacological potential of such derivatives (Mallesha et al., 2012).

Polymer Chemistry

Additionally, the field of polymer chemistry has seen applications of related morpholine derivatives in the synthesis of thermoresponsive poly(2-oxazine)s. These materials demonstrate lower critical solution temperature (LCST) behavior in water, which is significant for developing smart materials and drug delivery systems (Bloksma et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-8-18(9-11(2)20-10)7-5-13-15(19)17-14-12(21-13)4-3-6-16-14/h3-4,6,10-11,13H,5,7-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADBXQLPSSQRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC2C(=O)NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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